

An In-depth Technical Guide to 1,3-Dibromoacetone (CAS: 816-39-7)

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Compound of Interest

Compound Name: 1,3-Dibromoacetone

Cat. No.: B016897

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **1,3-Dibromoacetone**, a versatile bifunctional reagent used in various domains of chemical and biological sciences. It covers its physicochemical properties, synthesis, chemical reactivity, biological significance, and essential safety and handling protocols.

Physicochemical Properties

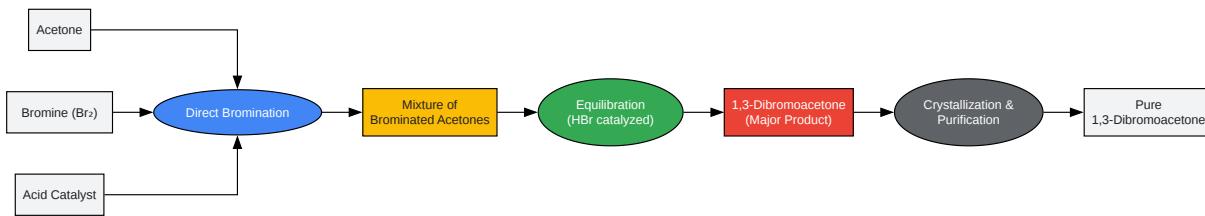
1,3-Dibromoacetone is a halogenated ketone that appears as a white to light yellow crystalline solid.^{[1][2]} It is characterized by two reactive bromine atoms, making it a potent electrophilic alkylating agent.^[3] Key quantitative properties are summarized below for quick reference.

Property	Value	Reference
CAS Number	816-39-7	[3] [4]
Molecular Formula	C ₃ H ₄ Br ₂ O	[3] [4]
Molecular Weight	215.87 g/mol	[3] [4]
Melting Point	29 - 30 °C (84.2 - 86 °F)	[1] [3]
Boiling Point	97 - 98 °C @ 21 mmHg	[1] [3]
Density	2.118 g/cm ³	[4]
Flash Point	102 °C (215.6 °F)	[1] [5]
Solubility	Soluble in acetone, chloroform, dichloromethane, and methanol. [6] [7] [8]	
Appearance	White to yellow crystals or fused solid. [2] [3]	

Synthesis and Chemical Reactivity

The primary synthesis routes for **1,3-Dibromoacetone** involve the bromination of acetone.[\[3\]](#)[\[9\]](#) Direct bromination using bromine under acidic conditions is a common method.[\[3\]](#) However, this can lead to a mixture of mono- and poly-brominated products, including 1,1-dibromoacetone and tribromoacetone.[\[9\]](#)[\[10\]](#) Processes involving equilibration and reactive crystallization have been developed to improve the yield and purity of the 1,3-isomer.[\[9\]](#)[\[11\]](#) An alternative "green" synthesis involves a halogen exchange reaction from 1,3-dichloroacetone, which can achieve high yields (up to 97%) and purity.[\[3\]](#)

As a bifunctional electrophile, **1,3-Dibromoacetone** is a valuable building block in organic synthesis. Its two reactive carbon-bromine bonds allow for sequential nucleophilic substitution reactions.[\[3\]](#) This makes it a key intermediate for constructing various heterocyclic compounds, such as imidazopyridines, through cyclization reactions with binucleophilic reagents.[\[3\]](#)[\[12\]](#)

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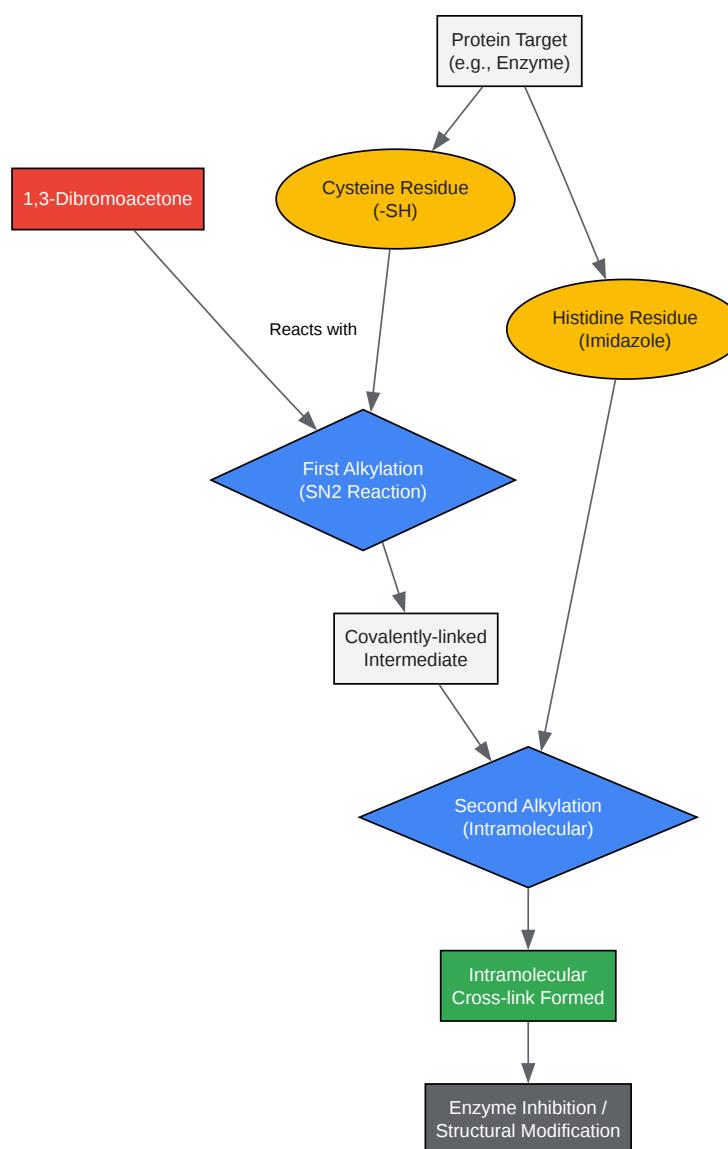
A simplified workflow for the synthesis of **1,3-Dibromoacetone**.

Biological Activity and Applications

1,3-Dibromoacetone serves as a valuable tool in biochemical and pharmaceutical research, primarily due to its ability to act as a bifunctional alkylating agent.^[3] Alkylating agents are a class of compounds that covalently modify biological macromolecules like DNA and proteins. ^{[13][14][15]}

Its primary mechanism of action involves cross-linking nucleophilic residues in proteins, particularly the thiol groups of cysteine and the imidazole rings of histidine.^{[3][5]} This property makes it a useful probe for studying enzyme active sites and protein structures. For instance, it has been used to characterize cysteine-dependent enzymes by forming stable, acetone-like bridges between cysteine residues.^{[3][5]} This cross-linking can lead to enzyme inhibition, providing insights into the spatial arrangement of amino acids within the active site.

The compound has also been investigated for its antimicrobial and antibiotic properties.^[3] In drug discovery, its ability to react with various nucleophiles makes it a useful scaffold for generating libraries of complex molecules for screening potential biological activity.^[3]



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Mechanism of protein cross-linking by **1,3-Dibromoacetone**.

Experimental Protocols

Synthesis of **1,3-Dibromoacetone** via Direct Bromination

This protocol is adapted from established laboratory procedures for the synthesis of **1,3-dibromoacetone**.^[16]

- Materials: Acetone, Bromine, Water, Glacial Acetic Acid.

- Procedure:

- Prepare a mixture of 500 ml of acetone, 1600 ml of water, and 375 ml of glacial acetic acid in a suitable reaction vessel equipped with a dropping funnel and stirrer.
- Heat the mixture to 70°C.
- Slowly add 650 ml of bromine dropwise to the stirred mixture. Maintain the temperature at 70°C throughout the addition.
- After the addition is complete, continue stirring until the reaction is complete (indicated by the disappearance of the bromine color).
- Cool the reaction mixture and transfer it to a separatory funnel.
- Separate the organic layer and wash it with water, followed by a dilute solution of sodium bicarbonate to neutralize any remaining acid.
- Dry the organic layer over anhydrous magnesium sulfate.
- Purify the crude product by fractional distillation under reduced pressure (vacuum distillation).
- Collect the fraction boiling at 97-98°C at 21-22 mmHg, which corresponds to **1,3-dibromoacetone**.[\[16\]](#)

Note: This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment, as both bromine and **1,3-dibromoacetone** are hazardous.

Toxicology and Safety

1,3-Dibromoacetone is a hazardous chemical that requires careful handling. It is classified as corrosive and can cause severe skin burns and eye damage.[\[3\]](#)[\[17\]](#) Inhalation may cause respiratory irritation.[\[1\]](#)[\[3\]](#)

Hazard Statement	Classification	Reference
Skin Corrosion/Irritation	Category 1C/2 (Causes severe skin burns and irritation)	[1][17][18]
Serious Eye Damage/Irritation	Category 1/2 (Causes serious eye damage)	[1][17][18]
Allergic Skin Reaction	May cause an allergic skin reaction	[17][18]
Target Organ Toxicity	May cause respiratory irritation (Single Exposure)	[1]

Handling and Storage:

- Handle only in a well-ventilated area, preferably a chemical fume hood.[19]
- Wear suitable protective clothing, gloves, and eye/face protection.[17]
- The compound is sensitive to moisture and air.[3] It should be stored under an inert atmosphere (e.g., Argon) at refrigerated temperatures (2°C to 8°C).[3][20]
- It is incompatible with strong oxidizing agents, bases, and heat.[3][21]
- In case of accidental release, evacuate the area and use personal protective equipment. Avoid dust formation.[17]

First Aid:

- Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes. Seek medical attention.[17]
- Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[17]
- Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[17]

- Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek medical attention.[[17](#)]

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